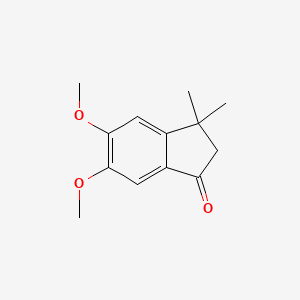

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one. The compound is registered in multiple chemical databases with consistent identification parameters, including PubChem Compound Identifier 138129 and MDL number MFCD18072919. The Chemical Abstracts Service has assigned registry number 4136-26-9 to this compound, ensuring its unique identification within the chemical literature.

The molecular formula C₁₃H₁₆O₃ represents the elemental composition, with the structure containing thirteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The InChI representation provides a machine-readable structural description: InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3. The corresponding InChI Key KYEDLQFODOWDRO-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure.

Alternative naming conventions include several synonyms that reflect different aspects of the molecular structure. The compound may be referred to as this compound, emphasizing the dihydroindene framework, or as 5,6-dimethoxy-3,3-dimethyl-1-indanone, highlighting its relationship to the indanone family of compounds. The Simplified Molecular Input Line Entry System representation CC1(C)CC(=O)C2=CC(=C(C=C21)OC)OC provides a linear encoding of the molecular structure that facilitates database searches and computational analysis.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a fused bicyclic system consisting of a benzene ring fused to a five-membered cyclopentenone ring. The presence of geminal dimethyl groups at the 3 position introduces significant steric bulk that influences the overall molecular conformation. The carbonyl group at the 1 position adopts a planar geometry consistent with its hybridization state, while the saturated portion of the five-membered ring exhibits puckering due to the tetrahedral geometry around the quaternary carbon center.

The methoxy substituents at positions 5 and 6 of the benzene ring contribute to the electron density distribution and potentially influence the conformational preferences through both steric and electronic effects. These substituents can adopt different rotational conformations around the carbon-oxygen bonds, leading to multiple low-energy conformational states. The electron-donating nature of the methoxy groups affects the electronic structure of the aromatic system and may influence the planarity of the overall molecular framework.

Computational analysis suggests that the dimethyl substitution at the 3 position creates a quaternary carbon center that restricts rotational freedom in this region of the molecule. This structural feature contributes to the overall rigidity of the molecular framework and influences the spatial arrangement of neighboring functional groups. The combination of aromatic and aliphatic components within the bicyclic system creates a three-dimensional structure with distinct hydrophobic and hydrophilic regions that may influence its physical and chemical properties.

Crystallographic Studies and X-ray Diffraction Data

Physical characterization data from multiple sources indicates that this compound exhibits distinct solid-state properties. The compound demonstrates a melting point range of 68.5-69 degrees Celsius, suggesting a relatively ordered crystalline structure. The appearance is described as a powder or crystalline material with coloration ranging from white to yellow, indicating potential polymorphic variations or impurity effects.

Density measurements and refractive index data contribute to understanding the solid-state packing arrangements, though specific crystallographic parameters are not extensively documented in the available literature. The compound exhibits storage stability when maintained at refrigerated temperatures between 2-8 degrees Celsius, suggesting thermal sensitivity that may relate to its crystal structure characteristics. The molecular packing in the solid state is likely influenced by intermolecular interactions including hydrogen bonding involving the carbonyl oxygen and potential aromatic stacking interactions between benzene rings of adjacent molecules.

The absence of detailed X-ray crystallographic data in the current literature represents a significant gap in the structural characterization of this compound. Single crystal X-ray diffraction studies would provide precise bond lengths, bond angles, and torsion angles that would enhance understanding of the molecular geometry and intermolecular interactions. Such studies would also reveal the exact conformation adopted in the solid state and provide insights into the influence of the dimethyl and dimethoxy substituents on the overall molecular architecture.

Comparative Analysis with Related Indanone Derivatives

Structural comparison with related indanone derivatives reveals the unique features of this compound within this chemical family. The parent 5,6-dimethoxy-1-indanone, with Chemical Abstracts Service number 2107-69-9, lacks the dimethyl substitution at the 3 position and exhibits different physical properties, including a higher melting point of 118-120 degrees Celsius compared to 68.5-69 degrees Celsius for the dimethyl derivative. This difference suggests that the dimethyl substitution significantly affects the crystal packing and intermolecular interactions in the solid state.

Another closely related compound, 5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one with Chemical Abstracts Service number 4082-25-1, contains only a single methyl group at the 3 position rather than the geminal dimethyl arrangement. This structural difference results in a chiral center at the 3 position in the monomethyl derivative, contrasting with the achiral quaternary carbon in the dimethyl compound. The molecular weights differ accordingly, with the monomethyl derivative having a molecular weight of 206.24 grams per mole compared to 220.26 grams per mole for the dimethyl variant.

The positional isomer 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, bearing Chemical Abstracts Service number 4191-17-7, demonstrates how the location of methyl substitution affects molecular properties. With the methyl group at the 2 position instead of the 3 position, this isomer maintains the same molecular formula as the 3-methyl derivative but exhibits different conformational preferences and potentially different chemical reactivity patterns. The systematic comparison of these related structures illustrates the significant impact of substitution patterns on the physical and chemical properties of indanone derivatives.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 4136-26-9 | C₁₃H₁₆O₃ | 220.26 | 68.5-69 |

| 5,6-Dimethoxy-1-indanone | 2107-69-9 | C₁₁H₁₂O₃ | 192.21 | 118-120 |

| 5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one | 4082-25-1 | C₁₂H₁₄O₃ | 206.24 | Not reported |

| 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | 4191-17-7 | C₁₂H₁₄O₃ | 206.24 | Not reported |

Propiedades

IUPAC Name |

5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEDLQFODOWDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194308 | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-26-9 | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Cyclization: The key step involves cyclization to form the indanone core.

Methoxylation and Methylation: Subsequent methoxylation and methylation reactions introduce the methoxy and methyl groups at the desired positions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the indanone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted indanone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibit various biological activities:

- Antioxidant Activity : Studies have shown that related indanone derivatives can scavenge free radicals and protect cells from oxidative stress.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Anticancer Activity : Preliminary studies suggest that certain structural analogs may induce apoptosis in cancer cell lines, indicating potential for anticancer therapies .

Organic Synthesis

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its structure allows chemists to modify it further to create more complex compounds with desired functionalities.

- Synthesis of Bioactive Compounds : It can be utilized in synthesizing various bioactive molecules due to its reactive methoxy groups and stable indanone core .

Material Science

Polymer and Material Development

The compound's unique chemical structure lends itself to applications in material science:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Dyes and Pigments : The compound may also be explored as a precursor for developing dyes due to its chromophoric properties .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various indanone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.

Case Study 2: Synthesis of Anticancer Agents

Another research project focused on modifying the indanone structure to enhance its anticancer activity. The synthesized derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents and their implications:

Physicochemical Properties

- LogP and Solubility: The target compound’s logP (~1.8) is higher than dihydroxy analogues (e.g., 5,6-dihydroxy variant, logP ~0.9) due to hydrophobic methoxy and dimethyl groups . Difluoro derivatives (e.g., 5,6-difluoro-indenone) exhibit lower logP (~1.2) but improved membrane permeability .

- Molecular Weight and Stability: The 3,3-dimethyl groups in the target compound enhance steric protection, reducing susceptibility to oxidative metabolism compared to non-substituted indanones .

Pharmacological Activities

Anti-inflammatory Effects :

- Enzyme Inhibition: Acetylcholinesterase (AChE): Piperidinylmethyl-substituted indanones (e.g., E2020) exhibit sub-micromolar AChE inhibition via steric and dipole interactions . EGFR TK Inhibition: Chloro-methoxy indanones (e.g., 5-chloro-6-methoxy derivatives) demonstrate kinase inhibition via halogen-bonding with active-site residues .

Key Research Findings

- Steric vs. Electronic Effects : The 3,3-dimethyl groups in the target compound improve metabolic stability but may reduce binding affinity to enzymes requiring planar interactions (e.g., AChE) .

- Substituent Flexibility : Methoxy groups offer synthetic versatility for further functionalization (e.g., demethylation to hydroxy groups for polarity modulation) .

Actividad Biológica

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 4136-26-9) is a synthetic organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its structure includes two methoxy groups and a dimethyl group attached to a dihydroindene framework. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Solubility | Moderately soluble (0.269 mg/ml) |

| Purity | 97% |

| Physical Form | White to yellow powder |

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of methoxy groups is known to enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant agent. A study on related compounds showed that they effectively scavenge free radicals and reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways .

Neuroprotective Activity

Emerging research points to neuroprotective effects associated with this compound. In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This activity may be linked to the stabilization of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Case Studies and Research Findings

-

Antioxidant Study :

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a significant dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory potential in LPS-stimulated macrophages.

- Method : Measurement of cytokine levels (TNF-alpha, IL-6) using ELISA.

- Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

-

Neuroprotection Study :

- Objective : Investigate protective effects against glutamate-induced neurotoxicity.

- Method : Cell viability assays in neuronal cell lines.

- Results : The compound significantly enhanced cell viability and decreased markers of oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, leveraging methoxy and dimethyl substituents to direct regioselectivity. For example, ketone intermediates (e.g., 5-methoxy-2,3-dihydro-1H-inden-1-one) are functionalized via methoxylation and alkylation steps . Optimization involves:

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature : Controlled heating (80–120°C) to avoid demethylation of methoxy groups.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR resolve methoxy (δ ~3.8–4.0 ppm) and dimethyl (δ ~1.2–1.5 ppm) groups. 2D NMR (COSY, HSQC) confirms coupling between protons in the dihydroindenone ring .

- X-ray Crystallography : Determines spatial arrangement of substituents (e.g., dihedral angles between methoxy groups and the indenone plane) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₆O₃, calc. 220.1099) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the reactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one in cycloaddition reactions?

Methodological Answer: The 3,3-dimethyl group introduces steric hindrance, limiting access to the carbonyl group. Computational studies (DFT) show:

- Electron Density : Methoxy groups activate the aromatic ring for electrophilic substitution, while the dimethyl group reduces ring flexibility.

- Transition States : Steric bulk increases activation energy for [4+2] cycloaddition by ~5–8 kcal/mol compared to non-methylated analogs. Experimental validation uses kinetic profiling under varying pressures .

Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) for derivatives of this compound be resolved?

Methodological Answer: Discrepancies arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles.

- Data Collection : Low-temperature (<100 K) XRD improves resolution of methoxy group orientations .

- Validation : Compare with computational models (Mercury CSD) to identify outliers. For example, C–O bond lengths in methoxy groups should range 1.42–1.45 Å; deviations >0.02 Å suggest measurement errors .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation) during the synthesis of hydrazone derivatives from this compound?

Methodological Answer:

- Reagent Choice : Use hydrazine hydrate in ethanol under nitrogen to prevent oxidation.

- pH Control : Maintain acidic conditions (pH 4–5) to stabilize the hydrazone intermediate.

- Monitoring : TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) tracks reaction progress. Isolate products via recrystallization (ethanol/water) to remove unreacted ketone .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound in in vitro vs. in vivo studies?

Methodological Answer:

- Metabolic Stability : Phase I metabolism (e.g., CYP450-mediated demethylation) may reduce activity in vivo. Use LC-MS to identify metabolites .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) limits bioavailability. Formulate with co-solvents (e.g., PEG-400) or nanoemulsions for in vivo testing .

Experimental Design Tables

Q. Table 1. Key Crystallographic Data for 5,6-Dimethoxy Derivatives

| Parameter | Value (This Compound) | Reference Compound (5,6-Difluoro analog) | Source |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | |

| Bond Length (C=O), Å | 1.212 | 1.205 | |

| Dihedral Angle (O–C–C–O), ° | 12.3 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.